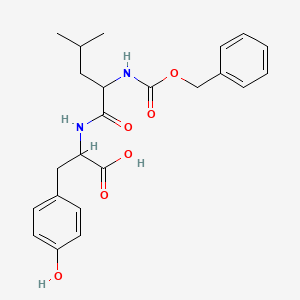
Z-LEU-TYR-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-LEU-TYR-OH is a synthetic compound with the molecular formula C23H28N2O6 and a molecular weight of 428.5 g/mol. This compound is not intended for human or veterinary use and is typically utilized in controlled laboratory environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-LEU-TYR-OH involves the coupling of benzyloxycarbonyl-protected leucine and tyrosine. The reaction typically employs peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under mild conditions to preserve the integrity of the benzyloxycarbonyl protecting group .
Industrial Production Methods
These methods often utilize automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
化学反応の分析
Types of Reactions
Z-LEU-TYR-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Reduction: The benzyloxycarbonyl protecting group can be removed through hydrogenation.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Deprotected leucyltyrosine.
Substitution: Various peptide derivatives depending on the nucleophile used.
科学的研究の応用
Z-LEU-TYR-OH is utilized in various scientific research applications, including:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: In the investigation of peptide-protein interactions and enzyme-substrate specificity.
Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of Z-LEU-TYR-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety, allowing the compound to interact with its targets without premature degradation. The leucine and tyrosine residues contribute to the binding affinity and specificity of the compound .
類似化合物との比較
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and applications in proteasome inhibition.
N-benzyloxycarbonyl-L-serine benzyl ester: Another peptide derivative with protective groups used in peptide synthesis.
Uniqueness
Z-LEU-TYR-OH is unique due to its specific combination of leucine and tyrosine residues, which confer distinct biochemical properties. Its applications in cancer research and peptide synthesis further highlight its importance in scientific research.
特性
CAS番号 |
40908-35-8 |
|---|---|
分子式 |
C23H28N2O6 |
分子量 |
428.5 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29) |
InChIキー |
LYFZBGIZNYYJJR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Key on ui other cas no. |
40908-35-8 |
配列 |
LY |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















